3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
CAS No.: 78431-57-9
Cat. No.: VC7004111
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78431-57-9 |
---|---|
Molecular Formula | C22H28N2O2 |
Molecular Weight | 352.478 |
IUPAC Name | 3-[4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one |
Standard InChI | InChI=1S/C22H28N2O2/c1-21(2)11-17(9-19(25)13-21)23-15-5-7-16(8-6-15)24-18-10-20(26)14-22(3,4)12-18/h5-10,23-24H,11-14H2,1-4H3 |
Standard InChI Key | SDCHLJWMAZGXNY-UHFFFAOYSA-N |
SMILES | CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC(=O)CC(C3)(C)C)C |
Introduction
Structural Characterization and Conformational Analysis
Table 1: Key Bond Lengths and Angles in Related Cyclohexenone Derivatives
Parameter | Value (Å or °) | Source Compound |
---|---|---|
C1–C2 (cyclohexene) | 1.358 (2) | |
C3–O3 (keto group) | 1.246 (2) | |
Dihedral angle (ring/aryl) | 46.18 (8) |
Hydrogen bonding plays a critical role in stabilizing the crystal lattice. For instance, N–H⋯O and C–H⋯O interactions in 4-[(5,5-dimethyl-3-oxocyclohex-1-enyl)amino]benzenesulfonamide create a three-dimensional network . Similar intermolecular forces are expected in the target compound, potentially enhancing its crystalline stability and solubility profile.
Synthetic Pathways and Precursor Utilization
The synthesis of 3-((4-((5,5-dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one likely involves a multi-step sequence starting from 3-amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0), a commercially available precursor . This intermediate, characterized by a melting point of 165–167°C and a predicted pKa of 5.68 , undergoes nucleophilic aromatic substitution with 4-aminophenyl derivatives to form the bis-cyclohexenone architecture.
A plausible route mirrors the condensation reaction reported for sulfonamide analogues, where aniline derivatives react with activated cyclohexenone intermediates under mild acidic conditions . For example, Ghorab et al. (2007) synthesized 4-(5,5-dimethyl-3-oxocyclohex-1-enylamino)benzenesulfonamide via slow evaporation from ethanol, yielding crystals suitable for X-ray analysis . Adapting this method, the target compound could be purified through recrystallization from polar aprotic solvents.
The presence of two keto groups and multiple amino linkages suggests moderate polarity, aligning with the solubility trends of 3-amino-5,5-dimethyl-2-cyclohexen-1-one, which is sparingly soluble in water . The dimethyl substituents further enhance lipid solubility, potentially favoring blood-brain barrier penetration in pharmacological contexts.
Analytical Characterization Techniques
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for confirming molecular geometry. In related compounds, the cyclohexene ring’s half-chair conformation and hydrogen-bonding patterns were resolved with -factors below 0.05 .
Spectroscopic Methods:
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IR Spectroscopy: Strong absorptions near 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) expected.
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NMR Spectroscopy:
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: δ 1.10–1.30 (dimethyl singlets), δ 6.50–7.80 (aryl protons).
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: δ 205–210 (keto carbons), δ 150–160 (aryl carbons).
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Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) could resolve degradation products, leveraging the compound’s aromatic chromophores.
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